molecular formula C28H24N4O3 B10800986 6Pml6KB249 CAS No. 197506-02-8

6Pml6KB249

Cat. No.: B10800986
CAS No.: 197506-02-8
M. Wt: 464.5 g/mol
InChI Key: KBTDCXSSQDGWLL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of LM-1484 involves several steps. One of the key steps includes the reduction of 3-(4-fluorobenzoyl)propionic acid using aluminum chloride in dichloromethane and a borane/tert-butylamine complex to yield an intermediate alcohol. This intermediate is then converted into an aldehyde by reacting with 4-hydroxybenzaldehyde in the presence of triphenylphosphine in tetrahydrofuran . Industrial production methods for LM-1484 typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

LM-1484 undergoes various chemical reactions, including:

    Oxidation: LM-1484 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: LM-1484 can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include aluminum chloride, dichloromethane, borane/tert-butylamine complex, and triphenylphosphine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LM-1484 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving leukotriene receptor antagonists.

    Biology: LM-1484 is used to study the biological pathways involving the CysLT1 receptor.

    Medicine: The compound is investigated for its potential therapeutic effects in conditions related to leukotriene pathways.

    Industry: LM-1484 is used in the development of new drugs and therapeutic agents.

Mechanism of Action

LM-1484 exerts its effects by binding to the CysLT1 receptor, thereby blocking the action of leukotrienes. This antagonistic action prevents the activation of the receptor by leukotrienes, which are involved in inflammatory responses. The molecular targets of LM-1484 include the CysLT1 receptor and related pathways .

Comparison with Similar Compounds

LM-1484 is unique in its high affinity for 3H-LTC4 sites and its specific antagonistic action on the CysLT1 receptor. Similar compounds include other leukotriene receptor antagonists such as montelukast and zafirlukast. LM-1484 stands out due to its higher affinity and specific binding characteristics .

Properties

CAS No.

197506-02-8

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

8-[(E)-2-[4-(4-phenylbutoxy)phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C28H24N4O3/c33-25-19-26(28-29-31-32-30-28)35-27-22(10-6-11-24(25)27)15-12-21-13-16-23(17-14-21)34-18-5-4-9-20-7-2-1-3-8-20/h1-3,6-8,10-17,19H,4-5,9,18H2,(H,29,30,31,32)/b15-12+

InChI Key

KBTDCXSSQDGWLL-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)/C=C/C3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.